![molecular formula C19H22N4O6S B2655957 N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868981-38-8](/img/structure/B2655957.png)
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N4O6S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides. This process, which operates at room temperature, achieves excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, enabling the creation of diverse N-arylation products (Bhunia, De & Ma, 2022).
Antibacterial Agents
Oxazolidinones represent a relatively new class of antimicrobial agents, distinguished by their unique mechanism of inhibiting bacterial protein synthesis. Notably, novel oxazolidinone analogs have shown effective in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Enzyme Inactivation
Specific oxazolidinones have been found to be potent time-dependent irreversible inactivators of monoamine oxidase B (MAO-B), a key enzyme in the brain. This property is influenced by the structure of the compound, with N-methylation playing a critical role in stabilizing the enzyme adduct formation (Ding & Silverman, 1993).
Drug Development
In drug development, oxazolidinones have been explored for their potential in treating various infections. For instance, DA-7218, an oxazolidinone prodrug, has demonstrated efficacy in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential clinical applications (Espinoza-González et al., 2008).
Chemical Synthesis and Structural Analysis
Oxazolidinones have also been utilized in chemical synthesis and structural analysis. For example, the synthesis of (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one involved ring closure of a specific carbamate, leading to a compound where the oxazolidinone ring is distinctly puckered (Robinson et al., 1993).
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-15-4-6-16(7-5-15)30(26,27)23-9-10-29-17(23)13-22-19(25)18(24)21-12-14-3-2-8-20-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPPCPISVFCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide |
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